![molecular formula C15H10N6O2 B1222492 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B1222492.png)
2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole
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Overview
Description
2-[4-[(1-phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole is a member of tetrazoles.
Scientific Research Applications
Heterocyclic Compound Activities
1,3,4-Oxadiazole, a crucial component of the compound , is known for its diverse biological activities. It has been studied for its antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive properties. Its derivatives have been synthesized using various methods and subjected to 2D-QSAR (Quantitative Structure-Activity Relationship) studies to analyze their anti-inflammatory activities (Somashekhar & Kotnal, 2020).
Antimicrobial and Hemolytic Activities
Derivatives of 1,3,4-oxadiazole have shown significant antimicrobial activities. A study synthesized a series of such derivatives and assessed them for their antimicrobial and hemolytic activities. Several compounds in this series exhibited notable effectiveness against selected microbial species, highlighting the potential of these derivatives in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Activities
Research has also delved into the anticancer properties of 1,3,4-oxadiazole derivatives. One study focused on synthesizing oxadiazolyl tetrahydropyridines and examining their anticancer activities. The findings indicated moderate cytotoxicity of these novel compounds, suggesting their potential in cancer treatment (Redda & Gangapuram, 2007).
Photophysical Properties
The photophysical properties of 1,3,4-oxadiazole derivatives have been explored for potential applications in organic light-emitting diodes (OLEDs). A study examined carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles and their analogs, revealing promising attributes such as blue-shifted fluorescence and high external quantum efficiency (EQE) values in OLEDs (Cooper et al., 2022).
Computational and Pharmacological Evaluation
Computational techniques have been employed to assess the toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory properties of 1,3,4-oxadiazole and pyrazole derivatives. These evaluations have led to the identification of compounds with significant biological activities, paving the way for further pharmaceutical development (Faheem, 2018).
properties
Molecular Formula |
C15H10N6O2 |
---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-[4-(1-phenyltetrazol-5-yl)oxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10N6O2/c1-2-4-12(5-3-1)21-15(18-19-20-21)23-13-8-6-11(7-9-13)14-17-16-10-22-14/h1-10H |
InChI Key |
VLHXRYVJTGASCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)C4=NN=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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